molecular formula C8H8F2N2O3 B13637874 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13637874
M. Wt: 218.16 g/mol
InChI Key: HJWZKBYOMVTLJL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8F2N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-(difluoromethyl)pyrimidine with methoxymethyl chloride in the presence of a base to form the intermediate 2-(methoxymethyl)-4-(difluoromethyl)pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the difluoromethyl or methoxymethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)pyrimidine-5-carboxylic acid
  • 2-(Methoxymethyl)pyrimidine-5-carboxylic acid
  • 4-(Trifluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid

Uniqueness

4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both difluoromethyl and methoxymethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are advantageous.

Properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

4-(difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H8F2N2O3/c1-15-3-5-11-2-4(8(13)14)6(12-5)7(9)10/h2,7H,3H2,1H3,(H,13,14)

InChI Key

HJWZKBYOMVTLJL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

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